3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide
Description
Properties
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c22-17(19-14-7-3-1-4-8-14)12-11-15-13-25-18(20-15)21-26(23,24)16-9-5-2-6-10-16/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIRAEVGWHPAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Aminothiazole-4-Propanoic Acid
The thiazole core is synthesized via the Hantzsch thiazole synthesis , reacting thiourea with α-chloropropanoic acid in ethanol at reflux (80°C, 6 hr). This yields 2-aminothiazole-4-propanoic acid with a reported purity of 85–90%.
Reaction conditions :
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Solvent: Ethanol
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Temperature: 80°C
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Catalyst: None
-
Yield: 88%
Sulfonylation of the Thiazole Amine
The 2-amino group undergoes sulfonylation using benzenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) with triethylamine (2 eq) as a base. The reaction proceeds at 0°C to room temperature over 4 hr, yielding 2-benzenesulfonamidothiazole-4-propanoic acid.
Key parameters :
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Solvent: DCM
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Base: Triethylamine
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Temperature: 0°C → RT
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Yield: 76%
Amide Bond Formation with Cyclohexylamine
The propanoic acid moiety is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. Cyclohexylamine (1.5 eq) is added, and the reaction stirs at RT for 12 hr to afford the final product.
Optimization data :
| Parameter | Value |
|---|---|
| Coupling agent | EDCl/HOBt (1.2 eq) |
| Solvent | DMF |
| Reaction time | 12 hr |
| Yield | 82% |
Synthetic Route 2: Sequential Modular Assembly
Preparation of Benzenesulfonamidothiazole Intermediate
A modified click chemistry approach adapts methods from triazole synthesis:
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React 2-azidothiazole with benzenesulfonyl chloride in DMF/K2CO3 (80°C, 5 hr).
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Purify via column chromatography (hexane:ethyl acetate = 3:1).
Spectroscopic validation :
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IR : ν(SO₂) = 1167, 1344 cm⁻¹
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¹H NMR (DMSO-d6): δ 8.92 (s, 1H, thiazole-H), 7.84–7.98 (m, 4H, Ar-H)
Propanamide Side Chain Synthesis
3-Chloropropanoyl chloride is treated with cyclohexylamine (2 eq) in THF at 0°C, followed by stirring at RT for 3 hr. The resulting N-cyclohexylpropanamide is isolated in 89% yield.
Coupling of Modules
A Suzuki-Miyaura cross-coupling variant employs Pd(PPh3)4 (5 mol%) to join the thiazole and propanamide modules. Reaction in dioxane/H2O (3:1) at 100°C for 8 hr achieves 68% yield.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total yield | 54% | 49% |
| Purity (HPLC) | 98.2% | 95.7% |
| Scalability | High | Moderate |
| Cost efficiency | $$ | $$$ |
Route 1 offers superior scalability and cost-effectiveness, while Route 2 provides better regiocontrol for complex analogs.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O = 70:30) shows a single peak at tR = 6.72 min, confirming >98% purity.
Challenges and Optimization Strategies
Sulfonylation Side Reactions
Competitive N,S-bissulfonylation is suppressed by:
Chemical Reactions Analysis
Types of Reactions
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonamide group can be reduced to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole or sulfonamide derivatives.
Scientific Research Applications
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Groups
Several analogues share the core 1,3-thiazole-propanamide scaffold but differ in substituents (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The target compound’s cyclohexyl group enhances lipophilicity compared to phenyl or methylphenyl substituents in analogues (e.g., 7c, 7d). This may improve membrane permeability but reduce aqueous solubility .
- Biological Activity : Compounds 7a–7d exhibit urease inhibition, suggesting the sulfonamide-thiazole scaffold is critical for targeting this enzyme. The absence of a cyclohexyl group in these analogues highlights the need for further studies to determine if the target compound retains similar activity .
Analogues with Heterocyclic Modifications
Thiophene-Sulfonyl Derivatives
The compound 1A9 () features a thiophene sulfonyl group instead of benzenesulfonamido.
Chromenone-Thiazole Hybrids
describes 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one, which replaces the propanamide chain with a chromenone moiety. The chloro substituent and planar chromenone system enhance π-π stacking interactions, a feature absent in the target compound. Such structural differences likely result in divergent pharmacological profiles .
Structure-Activity Relationship (SAR) Insights
- Sulfonamide Role : The benzenesulfonamido group in the target compound is a hallmark of sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase inhibitors). Analogues with substituted sulfonamides (e.g., thiophene in 1A9) may exhibit altered selectivity .
- Cyclohexyl vs. For example, in , the fluorophenyl group introduces electronegativity, which could enhance hydrogen bonding .
- Melting Points : Analogues with methylphenyl groups (7c, 7d) have melting points between 134–178°C, reflecting crystallinity influenced by aryl substitution patterns. The target compound’s melting point is unreported but expected to align with this range .
Crystallographic and Analytical Comparisons
Biological Activity
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a benzenesulfonamide group, and a cyclohexylpropanamide moiety. Its structural complexity allows for diverse interactions with biological targets.
The primary mechanism of action for this compound involves inhibition of specific kinases, particularly cyclin-dependent kinase 2 (CDK2). This inhibition disrupts cell cycle progression, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines. For example:
- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects on human cervical cancer (HeLa) and hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported in the low micromolar range, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| HepG2 | 4.8 |
Antimicrobial Activity
The compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Thiazole derivatives are known for their antibacterial effects, which may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.
- Distribution : It likely distributes widely in tissues due to its cyclohexyl group.
- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion is anticipated as a major route for elimination.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of various thiazole derivatives, including our compound, against multiple cancer cell lines. The results confirmed significant growth inhibition in HeLa and HepG2 cells .
- Mechanistic Insights : Further investigations into the molecular pathways revealed that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .
- Combination Therapies : Research exploring the synergistic effects of this compound with existing chemotherapeutics has shown enhanced efficacy against resistant cancer cell lines .
Q & A
Q. What are the key steps in synthesizing 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a multi-step condensation reaction. Key steps include:
- Thiazole ring formation : Reacting a sulfonamide precursor with a substituted thioamide under reflux (e.g., ethanol or DMF as solvent) .
- Amide coupling : Introducing the cyclohexylpropanamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Optimization : Adjust reaction temperature (60–100°C), solvent polarity (DMF for higher yields), and catalyst loading. Use thin-layer chromatography (TLC) to monitor progress and column chromatography for purification . Statistical Design of Experiments (DoE) can systematically optimize parameters (e.g., response surface methodology) .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm sulfonamide (-SO2NH-) and thiazole proton environments (δ 7.5–8.5 ppm for aromatic protons; δ 2.0–3.5 ppm for cyclohexyl groups) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound against antimicrobial targets?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., sulfonamide aryl groups, cyclohexyl substituents) to assess electronic/steric effects .
- Biological Assays : Screen analogs against Gram-positive/negative bacteria (e.g., MIC assays) and compare with reference drugs (e.g., ciprofloxacin). Use dose-response curves to quantify potency .
- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ, logP) with activity .
Q. What computational strategies can predict binding modes of this compound with bacterial enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with DNA gyrase or dihydrofolate reductase . Focus on hydrogen bonding with sulfonamide and hydrophobic contacts with the thiazole ring.
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) and calculate binding free energies (MM-PBSA) .
- Validation : Cross-reference computational results with mutagenesis data or X-ray crystallography (if available) .
Q. How should researchers resolve contradictions in biological activity data across experimental models?
- Methodological Answer :
- Assay Validation : Confirm compound stability (e.g., HPLC purity checks post-assay) and rule out solvent interference (e.g., DMSO cytotoxicity) .
- Model Comparison : Test activity in both cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., bacterial growth inhibition) to identify target-specific vs. off-target effects .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies and identify confounding variables (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
